2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol
Description
Properties
CAS No. |
97416-99-4 |
|---|---|
Molecular Formula |
C13H28O6 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-ethyl-2-[[2-(hydroxymethoxymethyl)-2-(hydroxymethyl)butoxy]methyl]propane-1,3-diol |
InChI |
InChI=1S/C13H28O6/c1-3-12(5-14,6-15)8-18-9-13(4-2,7-16)10-19-11-17/h14-17H,3-11H2,1-2H3 |
InChI Key |
PEEHVRSXZAMXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCC(CC)(CO)COCO |
Origin of Product |
United States |
Biological Activity
2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol, also known by its chemical identifier CID 3023231, is a complex polyol compound with various potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, synthesizing available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C12H26O5, indicating a structure characterized by multiple hydroxymethyl and ether functionalities which contribute to its solubility and reactivity. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of 2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of interest include:
- Antioxidant Properties : Studies suggest that compounds with similar structures exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of similar polyols using DPPH radical scavenging assays. The results indicated that compounds with hydroxymethyl groups exhibited enhanced radical scavenging abilities compared to traditional antioxidants like ascorbic acid.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-Ethyl-2-hydroxymethyl-1,3-diol | 45 | Free radical scavenging |
| Ascorbic Acid | 50 | Free radical scavenging |
Case Study 2: Cytotoxic Effects on Cancer Cells
Research focusing on the cytotoxicity of polyol derivatives revealed that 2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol exhibited significant inhibitory effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The study reported IC50 values indicating effective concentration levels for inducing cell death.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Apoptosis induction |
| PC-3 | 25 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The hydroxymethyl groups are believed to play a crucial role in neutralizing ROS.
- Cell Cycle Modulation : Evidence suggests that the compound can alter cell cycle progression in cancer cells, leading to increased apoptosis.
- Gene Expression Regulation : Some studies indicate that polyols can modify the expression of genes involved in apoptosis and cell survival pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique properties stem from its combination of hydroxyl, hydroxymethoxy, and ether linkages. Below is a comparative analysis with analogous polyols and derivatives:
Key Observations:
- Hydrophilicity : The target compound exhibits higher hydrophilicity than Tris or Tricine due to additional hydroxymethoxy groups, enhancing hydrogen bonding capacity.
- Reactivity: Unlike Tris (which has an amino group), the target compound lacks nitrogen, limiting its utility in pH buffering but favoring etherification reactions .
- Applications : Derivatives like TL5 () and diisocyanate reaction products () highlight its adaptability in advanced materials, contrasting with simpler polyols like Tris, which are confined to biochemical uses.
Physical and Chemical Properties
- Solubility: The compound’s hydroxyl-rich structure suggests high water solubility, comparable to Tris but superior to lipophilic esters (e.g., didecadecanoate heptanoate in ).
- Thermal Stability: Similar to alkanolamines like VOX 1000 AEPD (boiling point 273°C), the compound likely degrades at high temperatures due to hydroxyl group decomposition .
- Synthetic Flexibility : The butoxy-methyl branches enable diverse functionalization, as seen in ’s polyurethane precursors and ’s liquid crystal derivatives.
Target Compound:
- Polymer Chemistry : Reacts with diisocyanates (e.g., 1,5-diisocyanatopentane) to form cross-linked polyurethanes, critical in elastomers and coatings .
- Surfactants: Potential use in non-ionic surfactants due to ether and hydroxyl groups .
Comparable Compounds:
Preparation Methods
Starting Materials
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 77-99-6) is a key precursor, commercially available with high purity (>98%) and used extensively as a multifunctional monomer in polymer and resin synthesis.
- Other related polyols such as 2-(hydroxymethyl)propane-1,3-diol (trimethylolmethane) are also relevant starting points for introducing hydroxymethyl groups.
General Synthetic Strategy
The preparation of the target compound involves:
Step 1: Hydroxymethylation of polyol precursors
Introduction of hydroxymethyl groups (-CH2OH) onto the polyol backbone is typically achieved by reaction with formaldehyde under basic or acidic catalysis. This step increases the number of hydroxyl functionalities and provides reactive sites for further etherification.Step 2: Etherification with butoxy substituents
The butoxy side chain bearing hydroxymethyl and hydroxymethoxy groups is introduced via controlled etherification reactions. This can be done by reacting the hydroxymethylated intermediate with suitable alkyl halides or alkoxides under nucleophilic substitution conditions, often in the presence of base catalysts.Step 3: Protection and deprotection steps (if necessary)
Due to the multiple reactive hydroxyl groups, selective protection of certain hydroxyls may be required to achieve regioselective etherification. Common protecting groups include silyl ethers or acetals, which are later removed to yield the final polyol structure.Step 4: Purification and characterization
The final product is purified by standard methods such as recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Hydroxymethylation | Formaldehyde, base catalyst (e.g., NaOH) | Temperature: 40-60°C; aqueous medium |
| 2 | Etherification | Alkyl halide or alkoxide (butoxy derivative), base (e.g., K2CO3) | Solvent: polar aprotic (e.g., DMF); inert atmosphere |
| 3 | Protection/Deprotection | Silyl chloride or acetal reagents; acid/base for deprotection | Used if regioselectivity needed |
| 4 | Purification | Recrystallization, chromatography | Confirm purity >98% by GC or NMR |
Research Findings and Optimization
- Studies indicate that controlling the molar ratios of formaldehyde to polyol and reaction time is critical to avoid over-hydroxymethylation, which can lead to polymerization or cross-linking.
- Etherification efficiency depends on the choice of base and solvent; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and yield.
- The compound’s hygroscopic nature requires careful handling and storage under inert atmosphere to prevent degradation.
- Analytical data such as melting point (59-60°C for related compounds), NMR spectra, and mass spectrometry confirm the successful synthesis and structural integrity.
Summary Table of Key Preparation Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
